molecular formula C15H13N3O2 B2401464 1-benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1245568-72-2

1-benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2401464
CAS RN: 1245568-72-2
M. Wt: 267.288
InChI Key: JTKROYWQXJBPBU-UHFFFAOYSA-N
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Description

1-Benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (BPCA) is a small molecule that has been studied for its potential applications in various scientific fields. BPCA is a stable, water-soluble compound that is commercially available and has been used in a variety of research applications. BPCA has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-fungal agent. In addition, BPCA has been studied for its potential to modulate cellular processes, such as apoptosis, cell cycle progression, and cell death. BPCA has also been studied for its potential to modulate the activity of enzymes and proteins involved in metabolic pathways.

Scientific Research Applications

Synthesis and Derivative Formation

  • Functionalization Reactions : Studies have shown that 1H-pyrazole-3-carboxylic acid derivatives can be effectively functionalized. For instance, one study achieved the conversion of 1H-pyrazole-3-carboxylic acid into corresponding 1H-pyrazole-3-carboxamide via reaction with 2,3-diaminopyridine, highlighting the versatility in functionalizing these compounds (Yıldırım, Kandemirli, & Demir, 2005).

  • Reactions with Hydroxylamines and Carbazates : Another study reported on the reactions of 1H-pyrazole-3-carboxylic acid chloride with various hydroxylamines and carbazates, leading to the formation of novel N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides and related compounds. This indicates a broad range of possible derivatives from the base compound (Korkusuz & Yıldırım, 2010).

Biological and Pharmacological Studies

  • Antimicrobial Activities : Pyrazole derivatives, including those related to 1-benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, have been studied for their antimicrobial activities. A particular study synthesized and tested a variety of pyrazole derivatives for anti-microbial activities against standard bacterial and fungal strains, demonstrating the potential of these compounds in pharmacology (Shubhangi et al., 2019).

Material Science and Other Applications

  • Potential in Nonlinear Optics : Pyrazole derivatives have also been explored in the field of material science. A study synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and evaluated them as potential nonlinear optical (NLO) materials. This research demonstrates the utility of such compounds in advanced material applications (Chandrakantha et al., 2013).

properties

IUPAC Name

1-benzyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-15(20)13-10-16-18(11-12-6-2-1-3-7-12)14(13)17-8-4-5-9-17/h1-10H,11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKROYWQXJBPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid

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